3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the oxabicyclo group: This step involves the epoxidation of the bicyclic core using an oxidizing agent such as m-chloroperoxybenzoic acid.
Attachment of the propan-2-ylsulfanyl group: This can be achieved through a nucleophilic substitution reaction using a thiol reagent.
Esterification and carboxylation: The final steps involve esterification and carboxylation reactions to introduce the ethoxycarbonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxabicyclo group, potentially opening the epoxide ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiol reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Biochemical Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound’s structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-({2-[(Methylsulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
The presence of the propan-2-ylsulfanyl group and the specific arrangement of functional groups in 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[221]heptane-2-carboxylic acid gives it unique chemical and physical properties
Properties
CAS No. |
57105-54-1 |
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Molecular Formula |
C13H20O5S |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
3-(2-propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H20O5S/c1-7(2)19-6-5-17-13(16)11-9-4-3-8(18-9)10(11)12(14)15/h7-11H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
NVXLNAHUHMADBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
Origin of Product |
United States |
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